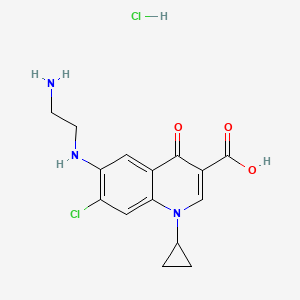

6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride

Description

Properties

IUPAC Name |

6-(2-aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3.ClH/c16-11-6-13-9(5-12(11)18-4-3-17)14(20)10(15(21)22)7-19(13)8-1-2-8;/h5-8,18H,1-4,17H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTLJOKITYXKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)NCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselectivity in Amination

The C-6 position’s reactivity is enhanced by electron-withdrawing groups (Cl, F), but competing C-7 substitution can occur. Using excess amine (1.5 equiv) and low dielectric solvents (acetonitrile) suppresses this side reaction.

Decarboxylation During Hydrolysis

Ester hydrolysis under strongly basic conditions may cause decarboxylation. Controlled NaOH addition (dropwise over 30 minutes) and temperatures below 115°C mitigate this.

Purity Optimization

Celite filtration removes polymeric byproducts, while charcoal treatment decolorizes the product. Final recrystallization from ethanol/water (3:1) achieves >99% purity by HPLC.

Scalability and Industrial Adaptations

The MDPI protocol demonstrates scalability, producing 50 g of intermediate through:

-

Distillation : Removing SOCl and benzene under reduced pressure.

-

Continuous Stirring : Ensuring homogeneous reaction during acrylate coupling.

-

Automated pH Control : Maintaining pH 7.0 ± 0.2 during crystallization.

Industrial batches (Patent US5914401A) use:

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Antibacterial Activity

The primary application of this compound lies in its antibacterial properties . It functions effectively against both Gram-positive and Gram-negative bacteria, making it a valuable candidate in antibiotic development.

Research and Development

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various antibiotics. Its structural features allow for modifications that can enhance antibacterial potency or broaden the spectrum of activity.

Case Study: Synthesis and Evaluation

A study demonstrated the synthesis of derivatives from 6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride. The derivatives showed improved antibacterial activity compared to the parent compound, indicating potential for developing next-generation antibiotics .

Impurity Profiling

As an impurity in other pharmaceutical formulations, this compound is crucial for quality control processes. Understanding its profile helps ensure the safety and efficacy of final drug products.

Quality Control Applications

Pharmaceutical companies utilize high-performance liquid chromatography (HPLC) to quantify this compound as an impurity in formulations containing other active ingredients like ciprofloxacin. This ensures compliance with regulatory standards and contributes to patient safety .

Potential in Veterinary Medicine

The compound also shows promise in veterinary applications, particularly in treating bacterial infections in livestock and pets. Its effectiveness against common pathogens could lead to its incorporation into veterinary antibiotic formulations.

Research Findings

Studies have indicated that derivatives based on this compound can effectively treat infections in animals, showcasing its versatility beyond human medicine .

Future Research Directions

Ongoing research aims to explore:

- Structural Modifications : Enhancing the pharmacokinetic properties of the compound to improve absorption and distribution.

- Combination Therapies : Investigating synergistic effects when combined with other antibiotics to combat resistant bacterial strains.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride include:

- 7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Ciprofloxacin analogues

Uniqueness

Its combination of functional groups and the presence of the cyclopropyl ring contribute to its unique reactivity and biological activity .

Biological Activity

6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride, commonly referred to as a derivative of quinolone antibiotics, is notable for its broad-spectrum antibacterial properties. This compound belongs to a class of drugs that inhibit bacterial DNA synthesis, making it crucial in the treatment of various bacterial infections.

- Molecular Formula : C15H17Cl2N3O3

- Molecular Weight : 358.22 g/mol

- CAS Number : 528851-30-1

- IUPAC Name : 6-(2-aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid; hydrochloride

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. By interfering with these enzymes, the compound effectively halts bacterial growth and reproduction.

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1.0 µg/mL |

| Streptococcus pneumoniae | 0.125 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound shows good absorption and distribution in tissues, with a half-life that supports once or twice daily dosing regimens. It is metabolized primarily in the liver and excreted via the kidneys.

Case Studies

Case Study 1: Efficacy in Respiratory Infections

A clinical trial involving patients with community-acquired pneumonia demonstrated that treatment with this compound resulted in a significant reduction in bacterial load and improved clinical outcomes compared to placebo.

Case Study 2: Resistance Patterns

A study on the resistance patterns of various bacterial strains showed that while some strains developed resistance over time, the compound remained effective against newly isolated strains of E. coli and S. aureus, suggesting its potential for long-term use in clinical settings.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile when used at therapeutic doses. However, potential side effects may include gastrointestinal disturbances and allergic reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 6-(2-aminoethylamino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, and how can intermediates be optimized?

- Methodology : The synthesis typically involves cyclization of ethyl ester precursors (e.g., ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) followed by substitution at the 6-position with 2-aminoethylamine. Protecting groups, such as tert-butoxycarbonyl (Boc), are used to stabilize reactive amines during synthesis . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like desfluoro impurities .

- Key Data : Ethyl ester intermediates (e.g., CAS 70458-93-4) are critical precursors, with purity confirmed via HPLC (>98%) .

Q. How can researchers confirm the structural identity of this compound and its intermediates?

- Methodology : Use a combination of:

- NMR : To verify substituent positions (e.g., cyclopropyl proton signals at δ 1.1–1.3 ppm).

- X-ray crystallography : For absolute configuration confirmation, as demonstrated in related quinolones (e.g., C–H⋯O and C–H⋯Cl interactions in crystal packing) .

- Mass spectrometry : To validate molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₁₇ClN₃O₃⁺: 346.09; observed: 346.1) .

Advanced Research Questions

Q. What strategies are effective for analyzing crystal packing and intermolecular interactions in this compound?

- Methodology : Single-crystal X-ray diffraction studies reveal non-covalent interactions stabilizing the lattice. For example:

- C–H⋯O interactions : Observed at distances of 3.065–3.537 Å in ethyl ester analogs .

- C–H⋯Cl interactions : Key for stabilizing the hydrochloride salt form (3.431–3.735 Å) .

- Application : These interactions influence solubility and stability, critical for formulation studies.

Q. How can impurity profiles be controlled during synthesis, and what reference standards are available?

- Methodology : Monitor common impurities via HPLC using pharmacopeial reference standards:

- Impurity B (EP) : Desfluoro compound (CAS 93107-11-0) .

- Impurity C (EP) : Ethylenediamine derivative (CAS 103222-12-4) .

Q. What mechanistic insights exist regarding this compound's antibacterial activity, and how can resistance be studied?

- Methodology :

- DNA gyrase inhibition assays : Compare IC₅₀ values against E. coli gyrase with clinafloxacin (a related fluoroquinolone, IC₅₀ = 0.12 µg/mL) .

- Resistance studies : Introduce mutations in gyrA (Ser83Leu) to assess reduced binding affinity .

- Data Interpretation : Reduced activity against mutant strains suggests target-mediated resistance.

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodology : Modify substituents systematically:

- 6-position : Aminoethylamino group enhances Gram-negative coverage (vs. piperazinyl in ciprofloxacin) .

- 7-position : Chlorine improves pharmacokinetics but may increase cytotoxicity .

- Experimental Design : Use MIC assays against P. aeruginosa and S. aureus to compare analogs .

Q. What are the challenges in solubility and formulation, and how can they be addressed?

- Methodology :

- Salt selection : Hydrochloride form improves aqueous solubility (e.g., >10 mg/mL at pH 3–4) .

- Co-solvents : Use PEG-400 or cyclodextrins for parenteral formulations .

Q. How should researchers address contradictions in reported solubility or stability data?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.